3-(benzenesulfonyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)propanamide
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Overview
Description
3-(benzenesulfonyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)propanamide is an organic compound with a complex structure that includes a benzenesulfonyl group, a hydroxy group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)propanamide typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with N-(2-hydroxy-2-methyl-4-phenylbutyl)propanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(benzenesulfonyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxy group may form hydrogen bonds with biological molecules, affecting their structure and function. The phenyl group can participate in hydrophobic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzenesulfonyl)-N-(2-hydroxy-2-methylbutyl)propanamide
- 3-(benzenesulfonyl)-N-(2-hydroxy-4-phenylbutyl)propanamide
- 3-(benzenesulfonyl)-N-(2-methyl-4-phenylbutyl)propanamide
Uniqueness
3-(benzenesulfonyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)propanamide is unique due to the presence of both a hydroxy group and a phenyl group on the same carbon atom, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S/c1-20(23,14-12-17-8-4-2-5-9-17)16-21-19(22)13-15-26(24,25)18-10-6-3-7-11-18/h2-11,23H,12-16H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQAJWIFOSGYOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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